molecular formula C28H30O9 B1198736 Territrem A CAS No. 70407-19-1

Territrem A

Cat. No.: B1198736
CAS No.: 70407-19-1
M. Wt: 510.5 g/mol
InChI Key: LCJHAHVVYAVVPA-UHFFFAOYSA-N
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Scientific Research Applications

Territrem A has several scientific research applications:

Mechanism of Action

Target of Action

Territrem A primarily targets acetylcholinesterase , an enzyme crucial for nerve function . Acetylcholinesterase plays a vital role in terminating signal transduction at the neuromuscular junction by rapidly hydrolyzing the neurotransmitter acetylcholine released into the synaptic cleft .

Mode of Action

This compound interacts with its target, acetylcholinesterase, by inhibiting its activity . This inhibition is achieved through a noncovalent yet irreversible binding mechanism . The binding of this compound to acetylcholinesterase is selective and adopts a one-to-one stoichiometry with the enzyme .

Biochemical Pathways

The inhibition of acetylcholinesterase by this compound affects the cholinergic neurotransmission pathway. Normally, acetylcholinesterase terminates signal transduction at the neuromuscular junction by rapidly hydrolyzing acetylcholine. When this compound inhibits acetylcholinesterase, it prevents the breakdown of acetylcholine, leading to an accumulation of acetylcholine in the synaptic cleft .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently limited. It’s known that this compound is a potent mycotoxin with an intraperitoneal ld50 in mice of 15 to 19 mg/kg body weight .

Result of Action

The primary molecular effect of this compound’s action is the inhibition of acetylcholinesterase, leading to an accumulation of acetylcholine in the synaptic cleft . This accumulation can affect central nervous system activity, with a defining characteristic being the tremors that they cause .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, this compound is a mycotoxin produced by the fungus Aspergillus terreus, which is known to contaminate rice crops . Therefore, the presence and concentration of this compound can vary depending on the environmental conditions favorable for the growth of this fungus.

Safety and Hazards

Territrem A is a tremorgenic mycotoxin . It has an intraperitoneal LD50 in mice of 15 to 19 mg/kg body-weight .

Future Directions

The successful production of a pyripyropene analogue illustrates the catalytic versatility of these enzymes for the production of novel analogues with useful biological activities . This opens up possibilities for the development of new compounds in the future.

Biochemical Analysis

Biochemical Properties

Territrem A plays a crucial role in biochemical reactions by acting as a potent inhibitor of acetylcholinesterase. This enzyme is responsible for hydrolyzing acetylcholine into choline and acetate, thereby terminating synaptic transmission. This compound binds irreversibly to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine and leading to an accumulation of this neurotransmitter in the synaptic cleft. This interaction is highly specific, as this compound does not inhibit butyrylcholinesterase, another cholinesterase enzyme . The binding of this compound to acetylcholinesterase is noncompetitive, meaning it does not directly compete with acetylcholine for the active site but rather binds to a different site on the enzyme, inducing a conformational change that inhibits its activity .

Cellular Effects

This compound exerts profound effects on various types of cells and cellular processes. In neuronal cells, the inhibition of acetylcholinesterase by this compound leads to an accumulation of acetylcholine, resulting in prolonged stimulation of cholinergic receptors. This can cause continuous depolarization of the neuronal membrane, leading to tremors and convulsions. Additionally, this compound has been shown to affect cell signaling pathways, particularly those involving calcium ions. The accumulation of acetylcholine can lead to increased intracellular calcium levels, which can activate various calcium-dependent signaling pathways and affect gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its irreversible binding to acetylcholinesterase. This binding occurs at a site distinct from the active site, leading to a conformational change that inhibits the enzyme’s activity. The inhibition of acetylcholinesterase by this compound results in the accumulation of acetylcholine in the synaptic cleft, leading to prolonged stimulation of cholinergic receptors. This can cause continuous depolarization of the neuronal membrane, resulting in tremors and convulsions. Additionally, the increased levels of acetylcholine can affect other cellular processes, such as calcium signaling and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is a critical factor in its long-term effects on cellular function. Studies have shown that this compound is relatively stable under laboratory conditions, with minimal degradation over time. Prolonged exposure to this compound can lead to long-term effects on cellular function, including changes in gene expression and cellular metabolism. In in vitro studies, the continuous inhibition of acetylcholinesterase by this compound has been shown to result in sustained accumulation of acetylcholine and prolonged stimulation of cholinergic receptors .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can cause mild tremors and convulsions, while at higher doses, it can lead to severe neurological symptoms and even death. The threshold effects of this compound have been observed in various animal studies, with toxic effects becoming apparent at doses above a certain threshold. Additionally, high doses of this compound can cause adverse effects, such as respiratory distress and cardiovascular abnormalities .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to the metabolism of acetylcholine. The inhibition of acetylcholinesterase by this compound leads to an accumulation of acetylcholine, which can affect various metabolic processes. Additionally, this compound has been shown to interact with other enzymes and cofactors involved in the metabolism of neurotransmitters and other biomolecules. The effects of this compound on metabolic flux and metabolite levels have been observed in various studies, with significant changes in the levels of acetylcholine and other related metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors in its biological activity. This compound is transported across cell membranes by specific transporters and binding proteins, which facilitate its uptake and distribution within cells. Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm and the endoplasmic reticulum, where it can exert its effects on acetylcholinesterase and other biomolecules .

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. This compound is primarily localized in the cytoplasm and the endoplasmic reticulum, where it can interact with acetylcholinesterase and other enzymes. The targeting of this compound to specific subcellular compartments is mediated by various targeting signals and post-translational modifications, which direct it to its site of action. The subcellular localization of this compound can also affect its stability and activity, with significant implications for its biological effects .

Chemical Reactions Analysis

Territrem A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives .

Properties

IUPAC Name

1,7-dihydroxy-14-(7-methoxy-1,3-benzodioxol-5-yl)-2,6,6,10-tetramethyl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-4,12(17),13-triene-3,16-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30O9/c1-24(2)7-6-21(29)26(4)27(24,31)9-8-25(3)28(26,32)13-16-18(37-25)12-17(36-23(16)30)15-10-19(33-5)22-20(11-15)34-14-35-22/h6-7,10-12,31-32H,8-9,13-14H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCJHAHVVYAVVPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC(=O)C2(C1(CCC3(C2(CC4=C(O3)C=C(OC4=O)C5=CC6=C(C(=C5)OC)OCO6)O)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40897214
Record name Territrem A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40897214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

510.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70407-19-1
Record name (4aR,6aR,12aS,12bS)-4a,6,6a,12,12a,12b-Hexahydro-4a,12a-dihydroxy-9-(7-methoxy-1,3-benzodioxol-5-yl)-4,4,6a,12b-tetramethyl-4H,11H-naphtho[2,1-b]pyrano[3,4-e]pyran-1,11(5H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70407-19-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Territrem A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070407191
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Territrem A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40897214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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